molecular formula C9H10ClNO3 B13875705 Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

Cat. No.: B13875705
M. Wt: 215.63 g/mol
InChI Key: HHPPBWONVBGMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-oxopyridin-1-yl)acetate
  • 5-Chloro-2-oxopyridine-1-acetic acid
  • Ethyl (6-oxo-1(6H)-pyridazinyl)acetate

Uniqueness

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is unique due to the presence of the chlorine atom at the 5-position of the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Biological Activity

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on various studies.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring, which is substituted with a chlorine atom and an oxo group. The synthesis of this compound typically involves the reaction of ethyl acetate with 5-chloro-2-pyridinecarboxylic acid derivatives under specific conditions that facilitate the formation of the ester linkage. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to be in the range of 0.0048 to 0.0195 mg/mL, indicating potent antibacterial effects .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that compounds with similar structures can exhibit high radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The presence of the oxopyridine moiety enhances its ability to donate electrons and neutralize free radicals .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its effects on cancer cell lines such as MCF-7 (breast cancer). The compound has been shown to induce apoptosis in these cells, increasing the apoptotic cell population significantly. This effect is attributed to its ability to activate apoptotic pathways, making it a candidate for further investigation as a potential anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine compounds demonstrated that those containing halogen substituents exhibited enhanced antimicrobial activity. This compound was one of the most effective compounds tested against multiple bacterial strains .
  • Antioxidant Capacity Assessment : The antioxidant activity was measured using the DPPH assay, where this compound showed a significant percentage of radical scavenging ability, confirming its potential as a natural antioxidant .
  • Cancer Cell Line Study : In vitro tests on MCF-7 cells revealed that treatment with this compound led to a marked increase in apoptotic cells compared to control groups, suggesting its role in cancer therapy .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3

InChI Key

HHPPBWONVBGMFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)Cl

Origin of Product

United States

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